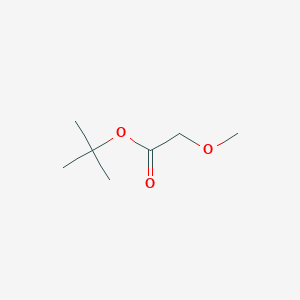

Tert-butyl methoxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)10-6(8)5-9-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWGISCKHSCBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557500 | |

| Record name | tert-Butyl methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-23-2 | |

| Record name | tert-Butyl methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Methoxyacetate and Analogues

Direct Esterification and Transesterification Approaches

Direct esterification methods involve the reaction of methoxyacetic acid with tert-butyl alcohol. These approaches are often favored for their atom economy and straightforward nature.

Acid-Catalyzed Condensation Protocols for Ester Formation

The classic Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is a fundamental method for synthesizing esters. In the context of tert-butyl methoxyacetate (B1198184), this would involve the reaction of methoxyacetic acid with tert-butyl alcohol, typically catalyzed by an acid like sulfuric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product side. Heating the reaction mixture under reflux is a common practice to increase the reaction rate. ausetute.com.au

However, the direct acid-catalyzed esterification of tert-butyl alcohol can be problematic due to the tendency of the alcohol to form a carbocation, which can then undergo elimination to produce isobutene, especially under the acidic and heated conditions of Fischer esterification. organic-chemistry.org

Steglich Esterification and its Variants

To circumvent the issues associated with strong acid catalysis, milder methods like the Steglich esterification have been developed. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The Steglich esterification is particularly advantageous for the synthesis of tert-butyl esters from sterically hindered or acid-sensitive substrates. organic-chemistry.org

The mechanism involves the activation of the carboxylic acid (methoxyacetic acid) by DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the alcohol (tert-butyl alcohol). DMAP acts as a catalyst by forming a more reactive acylpyridinium species. organic-chemistry.orgorganic-chemistry.org A significant advantage of this method is that the reaction proceeds under mild, neutral conditions, thus avoiding the acid-catalyzed side reactions of tert-butyl alcohol. organic-chemistry.org The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration. researchgate.net

| Reagent/Catalyst | Role | Key Features |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Activates the carboxylic acid. |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Accelerates the reaction by forming a highly reactive intermediate. organic-chemistry.org |

| Tert-butyl alcohol | Reactant | Provides the tert-butyl group for the ester. |

| Methoxyacetic acid | Reactant | Provides the methoxyacetyl group for the ester. |

Indirect Synthesis Routes and Precursor Transformations

Indirect methods offer alternative pathways to tert-butyl methoxyacetate, often starting from more reactive precursors. These routes can provide better yields or be more suitable for specific applications.

Transformations Involving Tert-butyl Alcohol Derivatives

An alternative to using tert-butyl alcohol directly is to employ one of its derivatives. For instance, sodium tert-butoxide, a strong, non-nucleophilic base, can be reacted with a suitable methoxyacetyl derivative. wikipedia.org Sodium tert-butoxide is typically prepared by treating tert-butyl alcohol with sodium hydride. wikipedia.org The reaction of sodium tert-butoxide with an acyl chloride, such as methoxyacetyl chloride, would proceed via a nucleophilic acyl substitution to yield this compound. This method avoids the use of strong acids and the potential for elimination reactions.

Reactions Initiated from Methoxyacetic Acid and its Derivatives

This approach focuses on activating the methoxyacetic acid to facilitate the reaction with tert-butyl alcohol. A common strategy is to convert methoxyacetic acid into its more reactive acid chloride, methoxyacetyl chloride. sigmaaldrich.com This can be achieved by reacting methoxyacetic acid with a chlorinating agent like thionyl chloride. google.com The resulting methoxyacetyl chloride is then reacted with tert-butyl alcohol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form this compound.

Another activated derivative is a methoxyacetic anhydride. While not explicitly detailed for this compound synthesis in the provided context, the use of anhydrides in esterification is a well-established method.

Formation from Halogenated Precursors (e.g., 2-chloro-2-methylpropane)

This compound can also be synthesized from halogenated precursors like 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). nih.gov This alkyl halide can react with a salt of methoxyacetic acid, such as sodium methoxyacetate, in a nucleophilic substitution reaction. However, due to the tertiary nature of the alkyl halide, elimination reactions (E2) can be a significant competing pathway, especially with a strong base.

The synthesis of tert-butyl chloride itself is typically achieved by reacting tert-butyl alcohol with concentrated hydrochloric acid. uwimona.edu.jmoc-praktikum.dechemicalbook.com This reaction proceeds via an SN1 mechanism, involving the formation of a stable tertiary carbocation. uwimona.edu.jmrsc.org

| Precursor | Reagent | Product | Reaction Type |

| Methoxyacetic acid | Tert-butyl alcohol, Acid catalyst | This compound | Fischer Esterification |

| Methoxyacetic acid | Tert-butyl alcohol, DCC, DMAP | This compound | Steglich Esterification |

| Sodium tert-butoxide | Methoxyacetyl chloride | This compound | Nucleophilic Acyl Substitution |

| Methoxyacetyl chloride | Tert-butyl alcohol | This compound | Esterification |

| 2-Chloro-2-methylpropane | Sodium methoxyacetate | This compound | Nucleophilic Substitution |

Advanced Catalytic Syntheses

The synthesis of esters like this compound can be achieved through various advanced catalytic methods that offer improvements in efficiency, selectivity, and sustainability over traditional approaches.

Metal-Catalyzed Esterification and Etherification (e.g., Yb(OTf)₃ catalysis)

Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a potent Lewis acid catalyst for the formation of tert-butyl esters and ethers. acs.orgpuchd.ac.in While direct synthesis of this compound using this specific method is not extensively documented, the synthesis of other tert-butyl esters from carboxylic acids and tert-butyl ethers from alcohols using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the tert-butyl source is well-established. acs.orgpuchd.ac.in This process is notable for its efficiency, with reactions often reaching high conversion rates in a short time under mild conditions. acs.org

The proposed mechanism involves the activation of Boc₂O by the Yb(OTf)₃ catalyst, forming a chelate complex. acs.org This complex is then susceptible to nucleophilic attack by an alcohol (for etherification) or a carboxylic acid (for esterification), leading to the formation of the corresponding tert-butyl protected compound. acs.org The reaction conditions, including temperature and time, are critical factors that influence the outcome, allowing for either protection (formation of the ether/ester) or deprotection. acs.org In related research, Yb(OTf)₃ has also been used in tandem with methoxyacetic acid in other complex transformations, such as dehydrative glycosylation, highlighting the compatibility of the catalyst with methoxyacetate moieties. clockss.org

| Substrate Type | Reagent | Catalyst | Key Feature | Source |

|---|---|---|---|---|

| Alcohols | Di-tert-butyl dicarbonate (Boc₂O) | Yb(OTf)₃ | Formation of tert-butyl ethers with up to 92% conversion in one hour. | acs.org |

| Carboxylic Acids | Di-tert-butyl dicarbonate (Boc₂O) | Yb(OTf)₃ | Efficient formation of tert-butyl esters. | puchd.ac.in |

| 1-Hydroxy Sugars | Methoxyacetic Acid / Alcohols | Yb(OTf)₃ | Catalytic mediation by methoxyacetic acid in glycosylation. | clockss.org |

Zeolite-Based Catalysis in Related Compound Synthesis (e.g., H-zeolites in carbonylation)

Zeolites are crystalline aluminosilicates that serve as highly effective heterogeneous catalysts in a variety of organic reactions, including esterifications and carbonylations. mdpi.comresearchgate.net While direct synthesis of this compound using zeolites is not a primary focus in the literature, the synthesis of related acetate (B1210297) esters is well-documented. H-form zeolites, such as H-Beta and H-Mordenite (H-MOR), possess strong Brønsted acid sites within their porous structure, which are crucial for catalysis. mdpi.comresearchgate.net

These catalysts are effective in the esterification of acetic acid with alcohols to produce esters like ethyl acetate. mdpi.com The reaction involves the adsorption of acetic acid and the alcohol onto the zeolite's active sites, followed by an intramolecular dehydration to yield the ester and water. researchgate.net Furthermore, zeolites like H-MOR are highly efficient catalysts for the vapor-phase carbonylation of dimethyl ether (DME) to produce methyl acetate, a key industrial process. acs.org The discovery that H-P1 zeolite also shows impressive selectivity for methyl acetate underscores the ongoing development in this area. acs.org These examples demonstrate the potential of zeolite-based systems for the synthesis of the acetate core of molecules like this compound.

| Reaction Type | Catalyst | Reactants | Product | Key Feature | Source |

|---|---|---|---|---|---|

| Esterification | β-zeolite | Acetic acid, Ethanol | Ethyl acetate | Catalyst with Brønsted acid sites showed great activity. | mdpi.com |

| Esterification (Vapor Phase) | H-MOR zeolite | Acetic acid, Ethanol | Ethyl acetate | H-MOR found to be the most efficient and stable catalyst. | researchgate.net |

| Carbonylation | H-P1 zeolite | Dimethyl ether (DME), CO | Methyl acetate (MA) | Impressive selectivity for methyl acetate (up to 93%). | acs.org |

Biocatalytic Approaches (e.g., Lipase-Mediated O-acylation)

Biocatalysis, utilizing enzymes like lipases, offers a green and highly selective alternative for ester synthesis. Lipases (E.C. 3.1.1.3) are particularly versatile and can function in organic solvents to catalyze esterification and transesterification reactions. utupub.fi In the context of methoxyacetate esters, Candida antarctica lipase (B570770) A (CAL-A) and lipase B (CAL-B) have been successfully employed. researchgate.netdoi.org

Specifically, ethyl methoxyacetate has been used as an effective acylating agent in the kinetic resolution of various amines and amino alcohols, catalyzed by lipases such as CAL-A, CAL-B, and lipase from Burkholderia cepacia. utupub.firesearchgate.netdoi.org These reactions demonstrate that the methoxyacetyl group is readily processed by these enzymes. While the direct lipase-catalyzed synthesis of this compound from tert-butanol (B103910) is challenging due to the steric bulk of the alcohol, other studies have shown that certain enzymes, like the BS2 esterase from Bacillus subtilis, are capable of hydrolyzing tert-butyl esters. rsc.org This indicates that the tert-butyl ester moiety is not fundamentally incompatible with enzymatic systems, suggesting that with appropriate enzyme engineering or screening, a biocatalytic route could be feasible.

| Enzyme | Reaction Type | Substrate / Acyl Donor | Key Finding | Source |

|---|---|---|---|---|

| Candida antarctica Lipase A (CAL-A) | Transesterification / N-acylation | 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol / Ethyl methoxyacetate | CAL-A identified as the best biocatalyst for the reaction, producing a key intermediate for (S)-dapoxetine. | researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Aminolysis) | (±)-1-(pyridin-3-yl) ethanamines / Ethyl methoxyacetate | Effective kinetic resolution to produce R-amides and S-amines with high enantiomeric excess. | doi.org |

| Bacillus BS2 Esterase | Hydrolysis (Deprotection) | L-Phe-OtBu (tert-butyl ester) | Efficiently hydrolyzes the tert-butyl carboxyl protecting group. | rsc.org |

Stereoselective Synthesis and Chiral Induction

Achieving stereocontrol is paramount in modern synthesis, particularly for producing enantiomerically pure compounds. For analogs of this compound, several powerful strategies are employed.

Enolate Chemistry in Stereocontrolled Reactions (e.g., Ester Enolate-Imine Condensation)

The condensation of ester enolates with imines is a powerful method for constructing β-lactam rings, which are important structural motifs. oup.comoup.com Research has shown that the enolate of tert-butyl α-alkoxyacetates, including this compound, can undergo highly diastereoselective additions to chiral imines. oup.com A key finding is that the stereochemical outcome of the condensation can be effectively controlled by the choice of the metal counterion of the enolate. oup.comoup.com

For instance, in the reaction with a specific chiral imine, the triisopropoxytitanium enolate of this compound leads stereoselectively to the (3R,4S)-3-methoxy azetidin-2-one. oup.com In contrast, using a zinc enolate (ZnCl) of a related t-butyl α-alkoxyacetate, such as t-butyl benzyloxyacetate, predominantly yields the (3R,4R)-isomer. oup.comoup.com This "stereodivergent" synthesis allows access to different diastereomers simply by altering the enolate metal, showcasing a high degree of control over the formation of new stereocenters.

| Ester | Enolate Metal | Major Product Isomer | Diastereomeric Ratio | Source |

|---|---|---|---|---|

| t-Butyl Methoxyacetate | Ti(OiPr)₃ | (3R,4S) | Stereoselective | oup.com |

| t-Butyl Benzyloxyacetate | Ti(OiPr)₃ | (3S,4S) | Predominant | oup.com |

| t-Butyl Benzyloxyacetate | ZnCl | (3R,4R) | Predominant | oup.comoup.com |

| t-Butyl Phenoxyacetate | Ti(OiPr)₃ | (3R,4S) | 100:0 | oup.com |

| t-Butyl Phenoxyacetate | ZnCl | (3R,4R) | Predominant | oup.comoup.com |

Chiral Auxiliary and Catalyst-Directed Methods

The use of chiral auxiliaries is a classical yet powerful strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary stereogenic unit that, when attached to a substrate, directs the stereochemical course of a reaction before being removed. In the enolate-imine condensations mentioned previously, the imine itself bears a chiral auxiliary—in this case, a (4S,5S)-4,5-dimethoxymethyl-2-methyl-1,3-dioxolane group—which is instrumental in guiding the facial selectivity of the enolate attack. oup.comoup.com

Alternatively, catalyst-directed methods use a chiral catalyst to create a chiral environment around the reactants, thereby inducing stereoselectivity. This approach avoids the need to attach and remove an auxiliary from the substrate. For example, chiral palladium and iridium catalysts have been used to control diastereoselectivity in the synthesis of substituted pyrans. nih.gov In other systems, the interplay between a directing group on the substrate and a metal catalyst, such as the palladium-catalyzed anti-acetoxylation of alkynes, can achieve complete control over regioselectivity and stereoselectivity. acs.orgdiva-portal.org These methods represent the forefront of asymmetric catalysis, offering efficient routes to chiral molecules.

Synthesis of Functionalized this compound Derivatives

The this compound moiety serves as a versatile building block and intermediate in the synthesis of more complex molecular architectures. Its ester and ether functionalities allow for a range of chemical transformations, enabling the introduction of diverse functional groups, the connection of molecular fragments, and the construction of elaborate scaffolds.

Introduction of Heteroatoms and Complex Moieties

The synthesis of functionalized this compound derivatives often involves reactions that introduce heteroatoms (such as nitrogen, oxygen, and sulfur) and complex organic groups. These transformations are crucial for building molecules with specific biological or material properties.

One key strategy involves using the tert-butyl ester as a protecting group for a carboxylic acid, which allows for modifications on other parts of the molecule. For instance, in the synthesis of complex heterocyclic compounds, the tert-butyl group can be retained throughout a multi-step sequence and removed in a final deprotection step. An example is the synthesis of p-tert-butylcalix cymitquimica.comarene-based receptors, where molecules bearing tert-butoxycarbonyl (BOC) protected amine functionalities are used. In this process, azido-functionalized calixarenes are reacted with a propargylamine (B41283) derivative that contains BOC-protected aminoethyl groups via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org This reaction efficiently introduces nitrogen-rich triazole and polyammonium moieties into the final structure. beilstein-journals.org The BOC groups are subsequently removed to yield the desired water-soluble amphiphilic receptors. beilstein-journals.org

The Mitsunobu reaction is another powerful method for forming carbon-oxygen bonds, allowing for the introduction of the methoxyacetate group or other complex moieties. researchgate.net This reaction facilitates the condensation of an acidic component with an alcohol, providing a route to synthesize complex ethers. For example, fluorophilic ethers can be obtained in high yields when alcohols are reacted with compounds like perfluoro-tert-butyl alcohol under Mitsunobu conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate). researchgate.net Similarly, this reaction can be used to create α-(nonafluoro-tert-butoxy)carboxylic esters from optically active α-hydroxycarboxylic esters, demonstrating the introduction of both oxygen heteroatoms and complex fluorinated moieties. researchgate.net

The introduction of heteroatoms can also be part of a broader strategy for creating complex scaffolds. The synthesis of a key intermediate for the drug Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, involves a three-step sequence of acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol. atlantis-press.com This process builds a complex molecule containing multiple oxygen and nitrogen heteroatoms. atlantis-press.com

Table 1: Examples of Heteroatom and Moiety Introduction Reactions

| Starting Material Class | Reaction Type | Introduced Moiety/Heteroatom | Product Class | Reference |

| Azido-calixarenes & BOC-protected propargylamine | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole, Polyammonium groups (Nitrogen) | Calixarene-based amphiphiles | beilstein-journals.org |

| Alcohols & Acidic Components (e.g., Fluoroalcohols) | Mitsunobu Reaction | Complex ether linkages (Oxygen), Fluorinated moieties | Fluorophilic ethers and esters | researchgate.net |

| Piperidin-4-ylmethanol | Acylation, Sulfonation, Substitution | Piperidine (Nitrogen), Phenoxy ether (Oxygen) | Vandetanib intermediate | atlantis-press.com |

Linker Integration and Scaffold Construction

The this compound unit is frequently employed in the design and synthesis of linkers used to connect different molecular components, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govdiva-portal.org PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.gov

In this context, a functionalized tert-butyl acetate derivative serves as a convenient precursor to the linker. For example, the synthesis of VHL (von Hippel-Lindau) E3 ligase-based PROTACs can involve the alkylation of a phenolic hydroxyl group on the target protein ligand with a halide that contains a tert-butyl acetate moiety. nih.govdiva-portal.org A key step in this synthetic strategy is the cleavage of the tert-butyl ester, typically using an acid like trifluoroacetic acid (TFA), to unmask a carboxylic acid. nih.govdiva-portal.org This newly revealed carboxylic acid then serves as a handle for coupling with the E3 ligase ligand, often through amide bond formation, to complete the assembly of the PROTAC. nih.govdiva-portal.org This methodology allows for the systematic variation of linker length and composition to optimize the efficacy of the resulting PROTAC. nih.govdiva-portal.org

The construction of larger, well-defined molecular scaffolds is another area where these synthetic methodologies are applied. Calixarenes, for example, are macrocyclic compounds that can be functionalized to act as receptors for specific molecules. The synthesis of new p-tert-butylcalix cymitquimica.comarene derivatives involves building upon the basic macrocyclic scaffold. beilstein-journals.org By performing selective alkylation on the lower rim of the calixarene (B151959) and subsequently introducing azide (B81097) groups, the scaffold is prepared for further functionalization. beilstein-journals.org The attachment of complex side chains, such as the polyammonium triazolyl groups mentioned previously, demonstrates the use of the calixarene as a foundational structure for creating multivalent molecular receptors. beilstein-journals.org

Table 2: Application in Linker and Scaffold Synthesis

| Application | Key Intermediate | Key Reaction Steps | Final Product | Reference |

| PROTAC Synthesis | tert-butyl [...]acetate derivative attached to a protein ligand | 1. Cleavage of the tert-butyl ester (e.g., with TFA) to yield a carboxylic acid. 2. Amide coupling of the acid with an E3 ligase ligand. | Proteolysis Targeting Chimera (PROTAC) | nih.govdiva-portal.org |

| Molecular Receptor Synthesis | p-tert-butylcalix cymitquimica.comarene | 1. O-alkylation of the calixarene lower rim. 2. Conversion to azide derivatives. 3. CuAAC reaction to attach functional side chains. | Functionalized Calixarene-based Receptor | beilstein-journals.org |

Mechanistic Investigations of Reactions Involving Tert Butyl Methoxyacetate

Hydrolysis and Transesterification Mechanisms

The hydrolysis and transesterification of tert-butyl methoxyacetate (B1198184) are fundamental reactions that involve the cleavage of the ester linkage. These processes can be catalyzed by either acids or bases, each proceeding through distinct mechanistic pathways.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by both acids and bases wikipedia.orgyoutube.com. In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The carbonyl group is protonated, followed by nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (tert-butanol in this case) yields the new ester wikipedia.orgmasterorganicchemistry.com.

Base-catalyzed transesterification involves the deprotonation of the incoming alcohol by a strong base to form a more potent nucleophile, an alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the original alkoxy group (tert-butoxide) results in the formation of the new ester wikipedia.orgmasterorganicchemistry.com.

Interactive Table: Comparison of Hydrolysis and Transesterification Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |

| Catalyst | Acid (e.g., HCl, H₂SO₄) acsgcipr.org | Acid (e.g., H₂SO₄) wikipedia.org | Base (e.g., NaOR) wikipedia.org |

| Initial Step | Protonation of carbonyl oxygen acsgcipr.org | Protonation of carbonyl oxygen wikipedia.org | Formation of alkoxide wikipedia.org |

| Nucleophile | Water acsgcipr.org | Alcohol wikipedia.org | Alkoxide wikipedia.org |

| Key Intermediate | Tert-butyl cation acsgcipr.org | Tetrahedral intermediate wikipedia.org | Tetrahedral intermediate wikipedia.org |

| Leaving Group | Tert-butanol (B103910) | Tert-butanol | Tert-butoxide |

Carbonyl Chemistry and Enolate Reactivity

The carbonyl group and the α-protons of tert-butyl methoxyacetate endow it with a rich reactivity profile, particularly in the context of nucleophilic additions and enolate chemistry.

The carbonyl carbon of this compound is electrophilic and can undergo nucleophilic addition reactions. A significant application of this reactivity is in condensation reactions, where an enolate of this compound acts as the nucleophile. For instance, the enolates of α-alkoxy esters, including this compound, can undergo condensation with imines to produce β-lactams oup.com. This type of reaction is a powerful tool in organic synthesis for the construction of this important heterocyclic ring system. The stereochemical outcome of such reactions can often be controlled by the choice of the metal enolate and reaction conditions oup.com.

The protons on the carbon atom adjacent to the carbonyl group (α-protons) of this compound are acidic and can be removed by a strong base to form an enolate. The formation of either the (Z)- or (E)-enolate can be influenced by the reaction conditions, and this geometry can, in turn, affect the stereochemistry of subsequent reactions rug.nl. Lithium enolates of esters are known to react with enones in Michael additions to form α,β-disubstituted 1,5-dicarbonyl compounds with high regio- and sometimes high diastereoselectivity rug.nl. The reactivity of the enolate is dependent on factors such as the counterion and the solvent used nih.gov. For example, the use of different metal enolates, such as titanium or zinc enolates of α-alkoxy esters, can lead to different diastereomeric products in additions to chiral imines oup.com.

Mechanisms of Tert-butyl Group Cleavage and Formation

The tert-butyl group in this compound can be cleaved under specific conditions, a reaction that is often a crucial step in synthetic sequences where the tert-butyl ester serves as a protecting group for a carboxylic acid.

The most common method for the cleavage of the tert-butyl group from a tert-butyl ester is through acid-mediated deprotection acsgcipr.org. This process relies on the formation of the relatively stable tertiary carbocation, the tert-butyl cation acsgcipr.orgcommonorganicchemistry.com. The reaction is initiated by protonation of the ester oxygen, followed by the departure of the tert-butyl group as a carbocation. This carbocation can then be quenched by a nucleophile or undergo elimination to form isobutylene (B52900) commonorganicchemistry.comstackexchange.com. A wide range of acids can be used for this purpose, including trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid acsgcipr.orgnih.gov. The choice of acid can be important for the selective removal of the tert-butyl group in the presence of other acid-labile protecting groups acsgcipr.orgsemanticscholar.org. For instance, p-toluenesulfonic acid can selectively remove tert-butyl esters in the presence of benzyloxycarbonyl groups acsgcipr.org.

Interactive Table: Common Acids for Tert-butyl Ester Deprotection

| Acid | Typical Conditions | Selectivity Notes |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) stackexchange.com | Can also cleave other acid-labile groups like Boc. stackexchange.com |

| Hydrochloric acid (HCl) | Anhydrous in an organic solvent or as an aqueous solution. acsgcipr.org | Strong HCl can also hydrolyze amides. acsgcipr.org |

| Sulfuric acid (H₂SO₄) | Catalytic amounts in a suitable solvent. acsgcipr.org | A strong, non-volatile acid. |

| p-Toluenesulfonic acid | In a suitable solvent. | Can be more selective than stronger mineral acids. acsgcipr.org |

| Formic acid | Can be used for substrates sensitive to stronger acids. acsgcipr.org | Suitable for β-lactam substrates. acsgcipr.org |

| Zinc Bromide (ZnBr₂) | In dichloromethane. | A Lewis acid that can provide chemoselectivity. semanticscholar.orgresearchgate.net |

While less common than acid-mediated cleavage for synthetic purposes, the tert-butyl group can be susceptible to oxidative cleavage, for instance, by hydroxyl radicals (•OH). The reaction of tert-butyl containing compounds with hydroxyl radicals typically proceeds via hydrogen abstraction from one of the methyl groups of the tert-butyl moiety rsc.org. This generates a primary alkyl radical. In the case of tert-butyl alcohol, it is known to be a scavenger of hydroxyl radicals, and its oxidation can lead to the formation of formaldehyde (B43269) and acetone (B3395972) nih.gov. The proposed mechanism involves hydrogen abstraction to form an alkoxyl radical, which then undergoes fission to produce acetone and a methyl radical. The methyl radical can then be further oxidized nih.gov. It is important to note that while tert-butyl alcohol is often used to scavenge hydroxyl radicals, the resulting secondary radicals can themselves participate in further redox reactions nsf.govnih.govdigitellinc.com. A similar pathway of hydrogen abstraction from the tert-butyl group would be expected for this compound upon reaction with hydroxyl radicals, initiating a cascade of oxidative degradation.

Radical and Redox Chemistry Pertinent to this compound

While specific studies detailing the radical and redox chemistry of this compound are not extensively documented, the reactivity of its core functional groups—the tert-butyl group and the methoxyacetate moiety—can be inferred from research on analogous compounds. The presence of the tert-butyl group, in particular, suggests a propensity for involvement in radical reactions, similar to other tert-butyl-containing molecules like tert-butyl hydroperoxide and tert-butyl nitrite (B80452).

The formation of peroxyl radicals is a key step in many oxidation processes. In systems containing tert-butyl groups, these radicals are often generated from precursors like tert-butyl hydroperoxide (TBHP). For instance, TBHP can decompose on a TiO2 surface under visible light irradiation through single-electron oxidation to yield a tert-butylperoxyl radical (t-BuOO•) mdpi.com. Alternatively, single-electron reduction can produce a tert-butoxyl radical (t-BuO•), which can then abstract a hydrogen atom from another TBHP molecule to form tert-butanol and an additional tert-butylperoxyl radical mdpi.com. This makes t-BuOO• the primary oxygen-centered radical species in such systems mdpi.com.

Alkoxyl radicals, such as the tert-butoxyl radical, are known to undergo two primary reaction pathways: hydrogen-atom transfer and C-C β-scission nih.gov. The cleavage of tert-butyl hydroperoxide by mitochondrial membranes has been shown to produce both alkoxyl and methyl radicals nih.gov. Although direct evidence for this compound is unavailable, it is plausible that under oxidative conditions, radical initiation could lead to the formation of related radical intermediates. The stability of the tert-butyl radical could favor pathways involving this moiety.

Table 1: Radical Species Generated from Tert-butyl Precursors

| Precursor Compound | Condition | Radical Species Formed | Reference |

|---|---|---|---|

| Tert-butyl hydroperoxide (TBHP) | TiO2, Visible Light | Tert-butylperoxyl (t-BuOO•), Tert-butoxyl (t-BuO•) | mdpi.com |

| Tert-butyl hydroperoxide (TBHP) | Mitochondrial Membranes | Alkoxyl radicals, Methyl radicals | nih.gov |

Tert-butyl nitrite (TBN) is a versatile reagent frequently used to initiate radical reactions under mild conditions organic-chemistry.orgresearchgate.net. It serves as a source of radicals and can promote a wide array of chemical transformations, including C-H bond functionalization, annulations, and cycloadditions organic-chemistry.orgnih.govrsc.orgrsc.org. TBN can be used to synthesize nitro compounds via a C-H bond radical strategy and acts as an ideal "N-O" synthon in the synthesis of isoxazolines organic-chemistry.orgrsc.org.

Given its efficacy in promoting radical processes, TBN could potentially be used to initiate radical reactions involving this compound. The reaction would likely proceed via hydrogen atom abstraction from the methoxyacetate backbone, generating a carbon-centered radical. This radical could then participate in subsequent reactions, such as additions or cyclizations, depending on the other reagents present. The reactions are often metal-free and proceed under mild conditions, making TBN a useful tool for various synthetic applications organic-chemistry.orgrsc.org. For example, TBN has been employed in the synthesis of isoxazoles from alkenes and aldehydes through a radical cascade process rsc.org.

Biotransformation Pathways and Enzymatic Reactivity

The biotransformation of this compound is not well-characterized. However, insights can be gained from studies on structurally related fuel oxygenates, such as methyl tert-butyl ether (MTBE), and the known behavior of esterases and lipases.

The microbial degradation of compounds containing a tert-butyl group connected by an ether linkage, like MTBE, has been studied extensively. The recalcitrance of these compounds is often attributed to the steric hindrance of the tertiary carbon and the stability of the ether bond nih.gov. Despite this, several bacterial strains have been identified that can mineralize MTBE, using it as a sole source of carbon and energy nih.gov.

The primary mechanism for aerobic MTBE degradation involves an initial attack by a monooxygenase enzyme, often a cytochrome P-450 nih.govduke.educalpoly.edu. This enzymatic oxidation cleaves the ether bond, releasing formaldehyde or formate (B1220265) and producing tert-butyl alcohol (TBA) as a key intermediate nih.govnih.gov. TBA is then further metabolized, often via 2-hydroxyisobutyric acid nih.gov. This pathway suggests that a similar microbial attack on this compound could occur. A plausible pathway would involve either:

Hydrolysis of the ester bond: An initial cleavage of the ester linkage by microbial esterases would yield tert-butanol and methoxyacetic acid.

Oxidation at the ether linkage: A monooxygenase could attack the methoxy (B1213986) group, analogous to MTBE degradation, leading to intermediates that subsequently break down.

Studies on microbial consortia have shown that MTBE can be degraded under various aerobic and anoxic conditions, although degradation rates are generally slow calpoly.edunih.govcore.ac.uk.

Table 2: Key Steps in the Microbial Degradation of MTBE

| Step | Reaction | Key Intermediate | Enzyme Class Involved | Reference |

|---|---|---|---|---|

| 1 | Initial oxidation of MTBE | Hemi-acetal | Monooxygenase (e.g., Cytochrome P-450) | nih.govduke.edu |

| 2 | Spontaneous dismutation | Tert-butyl alcohol (TBA) | N/A | duke.edu |

Lipases are widely used biocatalysts for ester synthesis and modification. Lipase (B570770) A from Candida antarctica (CAL-A) is a unique enzyme with a distinct structure, including a catalytic triad (B1167595) (S184, D334, H366) and a flap domain that exposes the active site mdpi.com.

However, the suitability of CAL-A for reactions involving methoxyacetate esters appears limited. In a study screening various acyl donors for the O-acylation of a bulky alcohol, ethyl methoxyacetate was not accepted as a substrate by CAL-A, and no reaction was detected mdpi.com. Docking studies suggested that ethyl methoxyacetate remains on the enzyme's surface without forming productive interactions within the acyl binding pocket mdpi.com. This finding indicates that this compound may also be a poor substrate for CAL-A-mediated acylation or transesterification.

In contrast, the more commonly used Lipase B from Candida antarctica (CAL-B) is a highly effective biocatalyst for a broad range of esterification and transesterification reactions researchgate.net. It has been successfully employed for the regioselective acylation of various natural compounds researchgate.net. While specific studies on this compound are lacking, the general reactivity profile of CAL-B suggests it could potentially catalyze reactions involving the ester group of this molecule, provided the steric bulk of the tert-butyl group does not prevent access to the active site.

Applications of Tert Butyl Methoxyacetate in Complex Organic Synthesis

Role as a Protecting Group Strategy

The tert-butyl group is a cornerstone of protecting group chemistry, valued for its steric bulk and specific cleavage conditions. It provides robust protection for carboxylic acids and alcohols under a wide range of synthetic transformations.

The protection of carboxylic acids is crucial in multi-step synthesis to prevent their acidic proton from interfering with basic or nucleophilic reagents. oup.com The tert-butyl ester is a widely used protecting group for this purpose due to its high stability against various nucleophiles, reducing agents, and mild basic conditions. thieme.dethieme-connect.comddugu.ac.in Unlike methyl or ethyl esters, tert-butyl esters are resistant to saponification under basic conditions, which allows for selective transformations elsewhere in the molecule. oup.com

The introduction of the tert-butyl ester group can be achieved through several methods, such as the acid-catalyzed addition of isobutene or condensation with tert-butanol (B103910). thieme.dethieme-connect.com Deprotection is typically accomplished under acidic conditions, which facilitates the formation of a stable tert-butyl cation and releases the free carboxylic acid. thieme.delibretexts.org

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |

|---|---|---|---|

| Methyl Ester | Fischer esterification (acid, MeOH) | Acid or base hydrolysis | Sensitive to base |

| Benzyl (B1604629) Ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) | Sensitive to reduction |

| Tert-butyl Ester | Isobutene, acid catalyst | Acid (e.g., TFA, HCl) | Stable to base, reduction |

| Silyl (B83357) Ester | Silyl chloride, base | Acid, base, fluoride ions | Labile |

Similar to carboxylic acids, alcohols often require protection to mask their nucleophilic and acidic nature. The tert-butyl ether is an effective protecting group for alcohols due to its considerable stability under basic and many oxidative and reductive conditions. researchgate.nethighfine.com Its steric hindrance prevents unwanted reactions at the hydroxyl position. highfine.com

The synthesis of tert-butyl ethers can be performed using various methods, including the reaction of an alcohol with isobutylene (B52900) under acidic catalysis or with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Lewis acid. researchgate.netorganic-chemistry.org The removal of the tert-butyl ether group is generally achieved with strong acids, such as trifluoroacetic acid (TFA). researchgate.net

The selective removal of protecting groups is a critical aspect of complex synthesis. For tert-butyl groups, methodologies have been developed that offer mild and chemoselective cleavage, avoiding damage to sensitive functional groups within the molecule.

Tert-butylamine : In specific contexts, such as the synthesis of lysophospholipids, a methoxyacetyl ester intermediate can be selectively cleaved in the presence of other ester groups. researchgate.netnih.gov This transformation can be achieved using a mixture of methanol and tert-butylamine, which leaves ester groups at other positions unaffected. researchgate.netnih.gov This highlights a nuanced deprotection strategy where the reagent combination targets a specific ester type.

Magic Blue : A mild and efficient method for the deprotection of tert-butyl esters and ethers involves the use of the tris(4-bromophenyl)amminium radical cation, commonly known as "Magic Blue" (MB•+), in combination with a silane (B1218182) like triethylsilane. nih.govorganic-chemistry.org This catalytic system facilitates the cleavage of the C–O bond under neutral conditions, avoiding the need for strong acids or bases. nih.govresearchgate.net The reaction proceeds with high yields and is compatible with a diverse range of substrates, including those with sensitive functional groups. nih.gov

Table 2: Selected Deprotection Reagents for Tert-butyl Groups

| Reagent(s) | Functional Group | Conditions | Key Advantages |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Esters, Ethers | Anhydrous, CH₂Cl₂ | Standard, effective |

| Magic Blue , Triethylsilane | Esters, Ethers, Carbonates | Catalytic, mild | Neutral, highly selective nih.gov |

| Tert-butylamine /Methanol | Methoxyacetyl esters | Mild | Selective cleavage researchgate.netnih.gov |

| Cerium(III) chloride, Sodium Iodide | Esters | Refluxing acetonitrile (B52724) | Lewis acidic, selective organic-chemistry.orgorganic-chemistry.org |

Building Block in Multistep Synthesis

Beyond its role in protection chemistry, the tert-butyl methoxyacetate (B1198184) framework serves as a valuable building block for synthesizing complex heterocyclic and biological molecules.

The β-lactam ring is a core structural motif in a vast class of antibiotics, including penicillins and cephalosporins. jocpr.com The synthesis of these strained four-membered rings, also known as azetidin-2-ones, often requires carefully planned strategies. Compounds containing tert-butyl ester functionalities are frequently employed in these synthetic routes. rsc.orgmdpi.com

For instance, in the synthesis of novel oxacepham dioxides, a type of β-lactam, a key intermediate is a t-butyl α-{(4R*)-4-[diazo(methoxycarbonyl)methylsulphonyl]-2-oxoacetidin-1-yl}-α-(tetrahydropyran-2-yloxy)acetate. rsc.org The tert-butyl ester group in this precursor is carried through several steps before its final deprotection is achieved using trifluoroacetic acid to yield the target molecule. rsc.org The stability of the tert-butyl group is essential for the success of the intermediate reactions, including a critical rhodium(II) acetate-mediated carbenoid insertion reaction. rsc.org

Lysophosphatidylcholines (LPCs) are phospholipids that act as important signaling molecules in various biological processes. nih.gov Their synthesis is challenging due to the potential for acyl migration. bohrium.com A synthetic strategy for LPCs involves the use of a reactive methoxyacetyl ester intermediate. researchgate.netnih.gov

In this approach, a p-toluenesulfonate group at the sn-3 position of a glycerol (B35011) derivative is displaced by a methoxyacetate. This forms a reactive methoxyacetyl ester, which can then be selectively cleaved using a methanol/tert-butylamine mixture. researchgate.netnih.gov This specific cleavage is crucial as it leaves the desired acyl group at the sn-1 position intact, providing a regioselective route to the target lysophosphatidylcholine. researchgate.netnih.gov This method minimizes the need for extensive protecting group manipulation, streamlining the synthesis of these important biomolecules. nih.gov

Synthesis of Alpha-Amino Acid Derivatives

The synthesis of alpha-amino acid derivatives is a cornerstone of peptide chemistry and drug discovery. The introduction of a tert-butyl ester as a protecting group for the carboxylic acid functionality is a common strategy in this field. While direct documentation of tert-butyl methoxyacetate as a standard reagent for this purpose is not widespread, its structural analog, tert-butyl acetate (B1210297), is frequently employed. It is plausible that this compound could serve a similar function as a tert-butylating agent, particularly in transesterification reactions.

In a typical synthesis, an N-protected amino acid can be reacted with a tert-butylating agent in the presence of an acid catalyst to yield the corresponding tert-butyl ester. This protecting group is favored due to its stability under various reaction conditions and its facile removal under acidic conditions. The use of tert-butyl esters is particularly advantageous in solid-phase peptide synthesis, where the bulky tert-butyl group can prevent side reactions.

| Reagent/Method | Description | Potential Role of this compound |

| Transesterification with tert-butyl acetate | An N-protected amino acid is heated with tert-butyl acetate in the presence of a strong acid catalyst (e.g., perchloric acid, sulfuric acid). | By analogy, this compound could serve as the tert-butyl source in this reaction. |

| Reaction with isobutylene | A common industrial method where isobutylene gas is bubbled through a solution of the amino acid with an acid catalyst. | Not a direct application, but highlights the importance of the tert-butyl group in these syntheses. |

| Use of di-tert-butyl dicarbonate ((Boc)2O) | Often used for N-protection, but can also be used for esterification under specific conditions. | Provides a comparative context for the introduction of tert-butyl groups. |

It is important to note that the reaction conditions would need to be optimized to favor the desired esterification and minimize any potential side reactions involving the methoxy (B1213986) group of this compound.

Construction of Complex Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The introduction of ester functionalities, including tert-butyl esters, into heterocyclic rings can be a key step in their synthesis and functionalization. The tert-butyl ester group can act as a protecting group or a precursor for further transformations.

The synthesis of tert-butyl esters of heterocyclic carboxylic acids has been reported using various methods, such as the reaction of the carboxylic acid with tert-butyl trichloroacetimidate. While direct use of this compound in the primary construction of the heterocyclic ring is not a commonly documented strategy, it could be employed to introduce the tert-butyl ester moiety onto a pre-formed heterocyclic nucleus. This would be particularly useful for modifying the solubility and reactivity of the heterocyclic compound.

For instance, a heterocyclic carboxylic acid could potentially be esterified using this compound under acidic conditions, analogous to the esterification of amino acids. This modification could facilitate the purification of intermediates or influence the regioselectivity of subsequent reactions on the heterocyclic ring.

| Heterocyclic System | Synthetic Utility of Tert-butyl Ester | Potential Application of this compound |

| Indole-5-carboxylic acid | Protection of the carboxylic acid group to allow for selective reactions at other positions of the indole ring. | As a reagent for the tert-butylation of the carboxylic acid. |

| Benzofuran-5-carboxylic acid | Modification of solubility and electronic properties of the benzofuran system. | Introduction of the tert-butyl ester for synthetic diversification. |

| Benzothiophene-5-carboxylic acid | Enabling specific coupling reactions by masking the carboxylic acid functionality. | A potential alternative to other tert-butylating agents. |

The methoxy group in this compound might also offer unique solubility properties for the reaction medium, potentially influencing the reaction rate and yield.

Solvent Applications in Specialized Synthetic Processes

The choice of solvent is critical in directing the outcome of a chemical reaction. This compound, with its ester functionality and ether linkage, possesses a moderate polarity and a relatively high boiling point, making it an interesting candidate for specialized solvent applications.

Use in Organometallic Reactions

Organometallic reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The solvent in such reactions plays a crucial role in stabilizing the organometallic species and influencing the catalytic cycle.

While there is limited direct literature on this compound as a solvent in this context, the closely related tert-butyl acetate has been successfully used as both a solvent and a reactant in organometallic catalysis. For instance, in the In(OTf)3-catalyzed α-vinylation of hydroxy functionalized quaternary carbon centers, tert-butyl acetate serves as the source of the vinyl group and the reaction medium.

Given the similar solvent properties, such as polarity and coordinating ability of the ester carbonyl, it is reasonable to expect that this compound could function as an effective solvent in a range of organometallic reactions, including:

Cross-coupling reactions: Where it could help to solubilize both the organic substrates and the metal catalyst.

Carbonylation reactions: Its ester functionality would likely be stable under many carbonylation conditions.

Reactions involving organolithium or Grignard reagents: While protic impurities would need to be rigorously excluded, its aprotic nature makes it a potential medium for such reactions, although its ester group could be reactive towards highly nucleophilic reagents.

The presence of the methoxy group in this compound could also offer subtle differences in solvation behavior compared to tert-butyl acetate, potentially leading to altered reactivity or selectivity in certain organometallic transformations.

Compatibility in Catalytic Systems

The compatibility of a solvent with a catalyst is paramount for a successful catalytic process. The solvent should not deactivate the catalyst or interfere with the catalytic cycle. Research has shown that tert-butyl acetate is a promising "green" solvent for certain catalytic reactions, such as direct amidation reactions. orgsyn.org In these systems, it offers advantages over traditional non-polar solvents in terms of safety and the ability to solubilize polar substrates.

Drawing a parallel, this compound is expected to exhibit good compatibility with a variety of catalytic systems. Its key features contributing to this compatibility include:

Aprotic nature: The absence of acidic protons prevents the deactivation of many catalysts that are sensitive to protic species.

Moderate polarity: Allows for the dissolution of a range of substrates and catalysts with varying polarities.

Coordinating ability: The carbonyl oxygen can coordinate to metal centers, which can be a crucial aspect of the catalytic cycle, either by stabilizing the catalyst or by participating in the reaction mechanism.

| Catalytic System | Role of Solvent | Expected Compatibility of this compound |

| Homogeneous catalysis (e.g., Pd, Rh, Ru complexes) | Solubilization of catalyst and substrates, stabilization of catalytic intermediates. | High, due to its aprotic nature and moderate polarity. |

| Biocatalysis (enzyme-catalyzed reactions) | Providing a non-aqueous medium for enzymatic reactions, influencing enzyme activity and stability. | Potentially compatible, though the effect of the methoxy group on enzyme performance would need to be evaluated. |

| Acid/base catalysis | Acting as an inert medium that does not interfere with the acid or base catalyst. | Good, as it is relatively stable to both acidic and basic conditions at moderate temperatures. |

The compatibility of this compound would ultimately need to be determined on a case-by-case basis for each specific catalytic system.

Contributions to Computational-Aided Molecular Design (CAMD) of Esters

Computational-Aided Molecular Design (CAMD) is a powerful methodology used to design novel molecules with desired properties. This approach utilizes quantitative structure-property relationships (QSPRs) to predict the properties of candidate molecules and optimization algorithms to search for the optimal molecular structure.

While there are no specific CAMD studies focused solely on this compound, the principles of CAMD are directly applicable to the design and optimization of esters for various applications. For example, CAMD has been used to design novel azido-ester plasticizers with optimized properties such as decomposition temperature and heat of formation.

In the context of this compound, CAMD could be employed in several ways:

Property Prediction: By developing QSPR models based on a dataset of similar esters, various physicochemical properties of this compound could be predicted, such as its viscosity, flash point, and solvent parameters.

Solvent Design: CAMD could be used to design novel solvent mixtures containing this compound for specific applications. The optimization would aim to find the mixture composition that maximizes a desired performance index, such as reaction yield or selectivity.

Design of Functional Fluids: this compound could be used as a building block in the CAMD of new functional fluids, such as lubricants or heat transfer fluids. The CAMD algorithm would systematically modify the molecular structure to achieve a set of target properties.

| CAMD Application | Description | Relevance to this compound |

| Development of QSPR Models | Statistical models that correlate molecular descriptors with physical or chemical properties. | These models could be used to accurately predict the properties of this compound and its derivatives. |

| Group Contribution Methods | A simplified QSPR approach where the property of a molecule is estimated by summing the contributions of its constituent functional groups. | The contributions of the methoxy, ester, and tert-butyl groups could be used to estimate its properties. |

| Inverse Molecular Design | An optimization approach that starts with desired properties and searches for the molecular structure that exhibits them. | This compound could be a starting point or a candidate molecule in the design of new esters with tailored properties. |

The application of CAMD to this compound and related esters holds significant promise for accelerating the discovery and development of new materials with enhanced performance characteristics.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of tert-butyl methoxyacetate (B1198184) in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the chemical environment of each proton and carbon atom.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy identifies the different types of protons in the molecule. For tert-butyl methoxyacetate, with the chemical structure CH₃OCH₂COOC(CH₃)₃, three distinct proton signals are expected. The protons of the methoxy (B1213986) group (-OCH₃) are chemically equivalent, as are the nine protons of the tert-butyl group (-C(CH₃)₃) and the two protons of the methylene (B1212753) group (-CH₂-). Due to the absence of adjacent protons, these signals appear as sharp singlets, and their integration values (3H, 2H, 9H) confirm the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | Singlet | 2H | -O-CH₂ -C=O |

| ~3.4 - 3.5 | Singlet | 3H | CH₃ -O- |

| ~1.4 - 1.5 | Singlet | 9H | -C(CH₃ )₃ |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are anticipated, corresponding to the five unique carbon environments in the structure. These include the carbonyl carbon of the ester, the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the methylene carbon, and the methoxy carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (Ester Carbonyl) |

| ~81 | -O-C (CH₃)₃ (Quaternary Carbon) |

| ~68 | -O-CH₂ -C=O (Methylene Carbon) |

| ~59 | CH₃ -O- (Methoxy Carbon) |

| ~28 | -C(CH₃ )₃ (tert-butyl Methyl Carbons) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques provide further confirmation of the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). In this compound, all proton groups are isolated from one another by either an oxygen atom or a quaternary carbon. Therefore, a COSY spectrum would show no cross-peaks, confirming the absence of ¹H-¹H coupling and supporting the proposed singlet assignments in the ¹H NMR spectrum. northwestern.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbon atoms they are directly attached to. For this compound, an HSQC spectrum would show correlations between the proton signal at ~1.4-1.5 ppm and the carbon signal at ~28 ppm (the -C(CH₃)₃ groups), the proton signal at ~3.9-4.1 ppm and the carbon signal at ~68 ppm (the -CH₂- group), and the proton signal at ~3.4-3.5 ppm and the carbon signal at ~59 ppm (the -OCH₃ group). northwestern.edu The carbonyl and quaternary carbons would not appear in the HSQC spectrum as they have no attached protons.

¹¹⁹Sn NMR for Organometallic Derivatives

While not intrinsic to this compound itself, ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterizing organometallic derivatives that could be synthesized from it. huji.ac.ilrsc.org Organotin (IV) carboxylates can be formed by reacting the corresponding carboxylic acid (methoxyacetic acid) with organotin compounds. The ¹¹⁹Sn nucleus is NMR-active (spin ½) and its chemical shift is highly sensitive to the coordination number and geometry of the tin atom. rsc.orgresearchgate.net

For a hypothetical tetra-coordinate organotin derivative, such as tributyltin methoxyacetate, the ¹¹⁹Sn chemical shift would typically appear in the downfield region (e.g., δ > +50 ppm). An increase in the coordination number at the tin center, for instance in a penta-coordinate adduct, generally results in a significant upfield shift in the ¹¹⁹Sn NMR spectrum (e.g., δ < -100 ppm), providing valuable information about the compound's structure in solution. researchgate.net

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 - 2850 | C-H Stretching | Alkyl (tert-butyl, methylene, methoxy) |

| ~1745 | C=O Stretching | Ester Carbonyl |

| ~1470 - 1370 | C-H Bending | Alkyl |

| ~1250 - 1150 | C-O Stretching | Ester (C-O-C) |

| ~1100 | C-O Stretching | Ether (CH₂-O-CH₃) |

The most prominent feature is the strong, sharp absorption band around 1745 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in an ester. The C-H stretching vibrations of the alkyl groups appear in the 2850-2980 cm⁻¹ region. The "fingerprint" region below 1500 cm⁻¹ contains distinct bands corresponding to the C-O stretching of the ester and ether linkages, as well as various C-H bending modes. northwestern.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., EIMS, LC/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular formula C₇H₁₄O₃, molecular weight 146.18 g/mol ), the mass spectrum would provide key structural information.

In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak [M]⁺• at m/z = 146 would be observed. The most characteristic fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tertiary carbocation. This results in a very prominent peak corresponding to the [M - C₄H₉]⁺ fragment.

Table 4: Predicted Major Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 146 | [CH₃OCH₂COOC(CH₃)₃]⁺• | [C₇H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 131 | [M - CH₃]⁺ | [C₆H₁₁O₃]⁺ | Loss of a methyl radical |

| 89 | [M - C₄H₉]⁺ | [C₃H₅O₃]⁺ | Loss of a tert-butyl radical |

| 73 | [CH₃OCH₂C=O]⁺ | [C₃H₅O₂]⁺ | Acylium ion from cleavage |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | tert-butyl cation (often the base peak) |

The formation of the highly stable tert-butyl cation at m/z = 57 is expected to be a dominant process, likely representing the base peak in the spectrum. Other fragments, such as the acylium ion at m/z = 73, further corroborate the proposed structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) could also be employed for analysis, typically showing the protonated molecule [M+H]⁺ at m/z = 147 or adducts with sodium [M+Na]⁺ at m/z = 169.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a three-dimensional model of the molecule can be generated, providing definitive information on bond lengths, bond angles, and conformation.

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cooling the substance to below its melting point. While specific crystallographic data for this compound is not prominently available in foundational literature, the technique has been successfully applied to structurally analogous and related compounds. For instance, the hydrolysis products of tri-tert-butylaluminum have been characterized using X-ray crystallography, revealing complex cage and cyclic structures. rice.edu This demonstrates the utility of the method for determining the solid-state structures of tert-butyl-containing compounds. rice.edu The analysis of such a crystal would yield precise atomic coordinates, allowing for the unequivocal confirmation of its molecular structure.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. chemistryhall.com The principle relies on the differential partitioning of analytes between a stationary phase and a mobile phase. fujifilm.comrjpbcs.com For this compound, various chromatographic methods are employed to assess its purity and analyze its presence in different matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are soluble in a liquid solvent. It is particularly useful for non-volatile or thermally unstable compounds. In HPLC, the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure.

The analysis of esters similar to this compound, such as tert-butyl acetate (B1210297) and tert-butyl peroxyacetate, is well-established. sielc.comsielc.com These separations are typically performed using a reverse-phase (RP) method where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. sielc.com A common mobile phase for related acetates consists of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This methodology allows for the effective separation and quantification of the target compound and any potential impurities.

Table 1: Illustrative HPLC Conditions for Analysis of Related Tert-Butyl Esters

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV, Mass Spectrometry (MS) |

| Application | Purity assessment, pharmacokinetic studies |

Data derived from methods for tert-butyl acetate and peroxyacetate. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for volatile and semi-volatile compounds like this compound. escholarship.org In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing both identification and quantification. researchgate.net

GC-MS methods have been developed for the analysis of related compounds such as methyl tert-butyl ether (MTBE) and its degradation products, including tert-butanol (B103910) (TBA). nih.govscispec.co.th These methods often utilize a capillary column with a stationary phase like nitroterephthalic acid-modified polyethylene (B3416737) glycol (FFAP). nih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for this compound, enabling its unambiguous identification even in complex mixtures. vu.nl

Table 2: Typical GC-MS Parameters for Analysis of Related Volatile Compounds

| Parameter | Condition |

|---|---|

| Column | FFAP-type capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | Initial temp 35°C, ramped to 200°C |

| Injection | Direct aqueous injection or purge-and-trap |

| Detector | Mass Spectrometer (MS) |

Parameters based on methods for MTBE and related analytes. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining purity. fujifilm.com A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica (B1680970) gel. chemistryhall.com

For a moderately polar compound like this compound, a normal-phase TLC system would be used. The stationary phase is polar (silica gel), and the mobile phase (eluent) is a less polar organic solvent or a mixture of solvents. The separation is based on the compound's affinity for the stationary phase versus its solubility in the mobile phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances. chemistryhall.com Although specific TLC data for this compound is not detailed, related compounds like tert-butyl acetate have been used as components in solvent systems, indicating their behavior in chromatographic separations. researchgate.net

Table 3: Principles of TLC for Purity Assessment

| Step | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Sample Application | A small spot of the dissolved compound is applied near the bottom of the plate. |

| Mobile Phase | A solvent system of appropriate polarity (e.g., hexane/ethyl acetate mixture). |

| Development | The plate is placed in a sealed chamber with the mobile phase, which moves up the plate via capillary action. |

| Visualization | Spots are visualized under UV light (if UV-active) or by staining with a chemical reagent (e.g., potassium permanganate). |

| Analysis | The Rf value is calculated (distance traveled by spot / distance traveled by solvent front) and compared to a standard. Impurities appear as separate spots. |

Chiral Analysis for Enantiomeric Excess Determination (e.g., Chiral GC, HPLC)

Chiral analysis is a specialized area of analytical chemistry focused on the separation and quantification of enantiomers—molecules that are non-superimposable mirror images of each other. youtube.com Techniques like chiral HPLC and chiral GC are crucial for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. uma.esic.ac.uk

However, the application of chiral analysis is relevant only to chiral molecules. This compound, with the chemical structure CH₃OCH₂COOC(CH₃)₃, is an achiral molecule. It does not possess a stereocenter (a carbon atom with four different substituents), and it has a plane of symmetry. youtube.com Consequently, this compound does not exist as enantiomers, and the concepts of enantiomeric excess and chiral separation are not applicable to this specific compound.

For chiral molecules, separation is achieved by using a chiral stationary phase (CSP) in either HPLC or GC. phenomenex.combgb-analytik.com The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stabilities. bgb-analytik.com This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. bgb-analytik.com Chiral separations are essential in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. phenomenex.comphenomenex.com

Table 4: General Principles of Chiral Chromatography (for Chiral Analytes)

| Technique | Principle |

|---|---|

| Chiral HPLC | Utilizes a chiral stationary phase (e.g., polysaccharide-based) that forms transient diastereomeric complexes with the enantiomers. The differential stability of these complexes leads to different retention times. phenomenex.comymc.co.jp |

| Chiral GC | Employs a capillary column coated with a chiral stationary phase. The enantiomers are separated based on differences in their interaction energies with the CSP in the gas phase. This technique is suitable for volatile chiral compounds. ic.ac.ukrug.nl |

Computational and Theoretical Studies on Tert Butyl Methoxyacetate and Analogues

Molecular Modeling and Docking Simulations

Ligand-Protein Interaction Studies (e.g., in silico docking)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein. While specific docking studies on tert-butyl methoxyacetate (B1198184) are not extensively documented in publicly available literature, the methodology can be illustrated by examining computational studies on structurally related compounds containing the characteristic tert-butyl group.

For instance, in silico studies on various tert-butylphenol compounds have been conducted to screen for their ability to interact with protein targets like the Retinoid-X receptor (RXR). ekb.eg In these types of studies, a library of compounds is computationally docked into the ligand-binding pocket of a target protein. The results are typically evaluated using scoring functions that estimate the binding affinity, often expressed as a binding energy in kcal/mol. ekb.eg Lower binding energy values generally indicate a more favorable and stable interaction.

A typical molecular docking workflow involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand (e.g., tert-butyl methoxyacetate) are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: The sampled poses are evaluated using a scoring function to estimate binding affinity. The top-ranked poses are then analyzed to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Studies on analogues like 2,4-Di-tert-butylphenol with breast cancer protein targets have shown binding energies ranging from -5.25 to -7.86 kcal/mol, indicating strong binding affinities. ekb.eg Molecular dynamics simulations are often used subsequently to validate the stability of the predicted protein-ligand complexes. ekb.eg Such computational approaches are crucial for identifying and optimizing potential bioactive molecules.

Table 1: Illustrative Binding Affinity Data from a Docking Study of 2,4-Di-tert-butylphenol with Breast Cancer Protein Targets

| Protein Target | Binding Affinity (kcal/mol) |

| PIK3CA | -7.86 |

| ESR1 | -7.68 |

| PTEN | -7.36 |

| Data sourced from a study on 2,4-Di-tert-butylphenol, a structural analogue, to illustrate typical results from in silico docking. ekb.eg |

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including identifying transient species like transition states and reaction intermediates. This allows for a deeper understanding of reaction kinetics and thermodynamics.

Elucidation of Reaction Mechanisms

The reaction mechanisms of esters, such as this compound, are frequently studied using computational methods like Density Functional Theory (DFT). A common reaction for this class of compounds is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: DFT calculations have been employed to study the acid-catalyzed hydrolysis of esters. rsc.org One proposed mechanism involves the initial protonation of the carbonyl oxygen, which generates a highly active acylium ion. rsc.org This step is often the rate-controlling step of the reaction. rsc.org The mechanism for a t-butyl ester specifically involves the formation of a stable tert-butyl carbocation after the cleavage of the C-O bond. researchgate.netyoutube.com This carbocation is then typically deprotonated to form isobutylene (B52900). stackexchange.com

Base-Catalyzed Hydrolysis (Saponification): Computational studies on the base-catalyzed hydrolysis of esters and amides show that the reaction proceeds through a multi-step mechanism. nih.govnih.gov

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a high-energy, tetrahedral intermediate. nih.govresearchgate.net

Collapse of the Intermediate: The intermediate collapses, leading to the cleavage of the carbon-oxygen bond and the departure of the alkoxy group (in this case, tert-butoxide), forming a carboxylic acid.

Proton Transfer: A final proton transfer results in the carboxylate anion and tert-butanol (B103910).

Computational methods, such as geometry optimization and frequency calculations at levels like B3LYP/6-31+G(d), are used to locate the geometries of reactants, transition states, intermediates, and products along the reaction pathway. nih.gov

Kinetic and Thermodynamic Considerations